![molecular formula C19H23N7O B6436054 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine CAS No. 2549023-80-3](/img/structure/B6436054.png)
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a pyrimidine ring . The presence of these functional groups suggests that this compound could have a variety of chemical and biological activities.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of related 1,2,4-triazolo[4,3-b]pyridazine derivatives has been reported to involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazolo[4,3-b]pyridazine ring, for example, is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups and rings. For instance, the 1,2,4-triazolo[4,3-b]pyridazine ring could potentially undergo a variety of chemical reactions . Additionally, the cyclopropyl group could be involved in reactions due to the significant amount of repulsion between the bonding pairs joining the carbon atoms, making the bonds easier to break .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, among other possible interactions.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in a variety of biochemical pathways, suggesting that the compound may have broad effects on cellular metabolism.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may have a variety of effects at the molecular and cellular levels.
properties
IUPAC Name |
3-cyclopropyl-6-[[1-(5-ethylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-13-9-20-19(21-10-13)25-8-7-14(11-25)12-27-17-6-5-16-22-23-18(15-3-4-15)26(16)24-17/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFESYEUGWXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-ethylpyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.